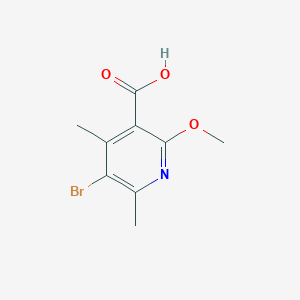

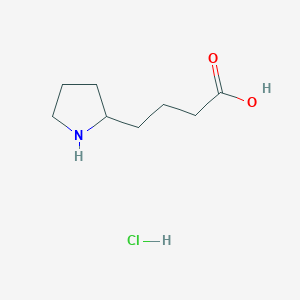

![molecular formula C13H13ClO B1492441 (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol CAS No. 2166218-11-5](/img/structure/B1492441.png)

(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol

Overview

Description

(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol, commonly known as 2CP, is an organic compound with a variety of industrial, medical, and research applications. It is a cyclopentanol derivative with a chlorine atom attached to the phenyl group. This compound is of particular interest due to its unique ability to undergo a range of reactions, its structural stability, and its low toxicity.

Scientific Research Applications

Environmental Impact and Enzymatic Processes

- Environmental Pollutants : Studies have shown that certain chlorophenyl derivatives, similar in structure to the compound , are environmental pollutants that induce specific enzymes in rat liver, demonstrating the ecological and biological relevance of chlorophenyl compounds (Wyde et al., 2003).

Catalytic Reactions and Synthesis

- Catalysis and Organometallic Chemistry : Research on new cyclopentadienyl compounds containing unsaturated carbon donor coligands highlights the potential of related cyclopentan-1-ol derivatives in organometallic chemistry and catalysis (Crochet et al., 1998).

- Enzymatic Process for Chiral Synthesis : An enzymatic process for the preparation of chiral alcohols, closely related to the compound of interest, showcases the application of biocatalysis in achieving high enantiopurity in pharmaceutical intermediates (Guo et al., 2017).

Bioisostere and Drug Design

- Bioisosteres in Drug Design : The cyclopentane-1,3-dione moiety has been evaluated as a novel isostere for the carboxylic acid functional group, suggesting that cyclopentan-1-ol derivatives could find applications in medicinal chemistry as part of drug design strategies (Ballatore et al., 2011).

Material Science and Luminescence

- Luminescent Materials : Studies on luminescent Au(I)/Cu(I) alkynyl clusters with an ethynyl steroid and related aliphatic ligands, including ethynyl cyclopentanol derivatives, indicate the role of cyclopentan-1-ol related compounds in developing luminescent materials with potential applications in sensors and optoelectronics (Manbeck et al., 2010).

properties

IUPAC Name |

(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO/c14-12-6-2-1-4-10(12)8-9-11-5-3-7-13(11)15/h1-2,4,6,11,13,15H,3,5,7H2/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJKNTFFDSWILM-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C#CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)C#CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

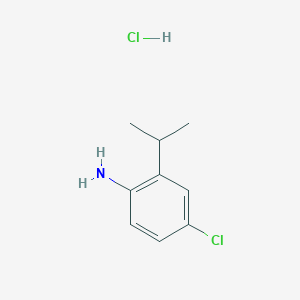

![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)

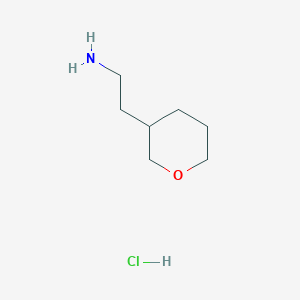

![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)

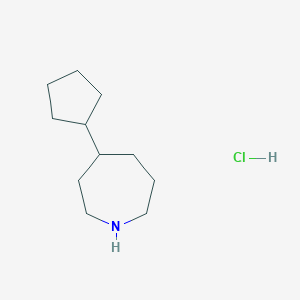

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)

![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)